REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[S:11][S:10][C:9](=O)[CH:8]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:14]>O1CCOCC1.C(#N)C>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[S:11][S:10][C:9](=[S:14])[CH:8]=1
|
Name
|
5-(pyrazin-2-yl)-1,2-dithiole-3-one
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)C1=CC(SS1)=O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The red suspension obtained
|
Type
|
CUSTOM
|
Details
|
The solution is decanted
|
Type
|
CUSTOM
|
Details
|
the precipitate obtained
|
Type
|
FILTRATION
|
Details
|
The combined organic phases are filtered hot
|
Type
|
ADDITION
|
Details
|
diluted with distilled water (250 cc.)
|
Type
|
CUSTOM
|
Details
|
The brown precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with distilled water (2 × 25 cc.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with diethyl ether (2 × 10 cc.) and dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)C1=CC(SS1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 170.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |